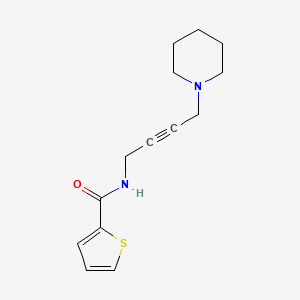

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-piperidin-1-ylbut-2-ynyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c17-14(13-7-6-12-18-13)15-8-2-5-11-16-9-3-1-4-10-16/h6-7,12H,1,3-4,8-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKIOVHARVVJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Piperidin-1-yl)but-2-yn-1-amine

The pivotal intermediate, 4-(piperidin-1-yl)but-2-yn-1-amine, is synthesized through a multi-step sequence involving nucleophilic substitution and azide-amine conversion:

Alkylation of 1,4-Dibromo-2-butyne :

Reaction of 1,4-dibromo-2-butyne with one equivalent of piperidine in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) selectively substitutes one bromide, yielding 1-bromo-4-(piperidin-1-yl)but-2-yne. This step exploits the nucleophilicity of piperidine, with the reaction monitored via thin-layer chromatography (TLC) to ensure mono-substitution.Azide Substitution :

The remaining bromide is displaced using sodium azide (NaN₃) in DMSO at 60°C, forming 1-azido-4-(piperidin-1-yl)but-2-yne. This intermediate is purified via column chromatography (hexane:ethyl acetate, 7:3) to remove unreacted starting materials.Reduction to Primary Amine :

Catalytic hydrogenation (H₂, 10% Pd/C) in methanol reduces the azide to the primary amine, yielding 4-(piperidin-1-yl)but-2-yn-1-amine. Alternatively, Staudinger reduction with triphenylphosphine (PPh₃) followed by hydrolysis achieves similar results.

Amide Bond Formation with Thiophene-2-carbonyl Chloride

The final step involves coupling the amine intermediate with thiophene-2-carbonyl chloride under Schotten-Baumann conditions:

Reaction Conditions :

A solution of 4-(piperidin-1-yl)but-2-yn-1-amine in dichloromethane (DCM) is treated with thiophene-2-carbonyl chloride and K₂CO₃ at 0°C. The reaction proceeds via nucleophilic acyl substitution, with the base neutralizing HCl byproducts.

$$

\text{Amine} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DCM}} \text{Target Compound}

$$Purification :

Crude product is purified via silica gel chromatography (chloroform:methanol, 40:1) to isolate this compound in 65–72% yield.

Optimization Strategies and Challenges

Controlling Regioselectivity in Alkyne Substitution

The use of 1,4-dibromo-2-butyne ensures regioselective substitution due to the steric and electronic differences between the terminal and internal bromide groups. Piperidine preferentially attacks the less hindered terminal bromide, minimizing di-substitution byproducts.

Mitigating Side Reactions

- Azide Stability :

The azide intermediate is thermally sensitive; thus, reactions are conducted below 60°C to prevent decomposition. - Amine Protection :

During amide formation, competing side reactions (e.g., over-alkylation) are suppressed by using a mild base (K₂CO₃) and low temperatures.

Structural and Analytical Characterization

Spectroscopic Data

Crystallographic Insights

Although no crystal structure of the target compound is reported, analogous piperidine-thiophene derivatives exhibit chair conformations for the piperidine ring and planar geometries for the thiophene moiety, stabilized by intramolecular hydrogen bonding.

Applications and Derivative Synthesis

This compound serves as a precursor for analogs with enhanced bioactivity. For example:

- Antimicrobial Derivatives :

Bromination at the thiophene 5-position (as in) introduces electrophilic sites for further functionalization. - Receptor Modulators : Structural analogs with trifluoromethyl groups (e.g., from) demonstrate affinity for G-protein-coupled receptors, suggesting potential neurological applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions using hydrogenation catalysts can convert the alkyne group to an alkane.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alkanes, and substituted thiophene derivatives .

Scientific Research Applications

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.

Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring and thiophene moiety are known to interact with various enzymes and receptors, modulating their activity . The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide is compared below with three analogous compounds, emphasizing structural, physicochemical, and functional differences.

Structural Analog: Dacomitinib (VIZIMPRO®)

Dacomitinib, a clinically approved kinase inhibitor for non-small cell lung cancer, shares a piperidine-linked enamide motif: (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide monohydrate . Key comparisons:

| Property | This compound | Dacomitinib |

|---|---|---|

| Core Structure | Thiophene-2-carboxamide | Quinazoline |

| Linker | Alkyne (but-2-yn-1-yl) | Alkene (but-2-enamide) |

| Piperidine Position | Terminal alkyne substituent | Integrated into enamide side chain |

| Bioactivity | Preliminary kinase inhibition (hypothetical) | EGFR/HER2 inhibition (clinically proven) |

| Water Solubility | Likely low (rigid alkyne) | Moderate (monohydrate formulation) |

However, the absence of a quinazoline scaffold (critical for EGFR binding in dacomitinib) limits direct functional equivalence .

Analog: Thiophene-2-carboxamide Derivatives

Thiophene-based carboxamides are common in drug discovery. A notable example is N-(3-piperidin-1-ylpropyl)thiophene-2-carboxamide, which replaces the alkyne with a propane spacer:

| Property | This compound | N-(3-piperidin-1-ylpropyl)thiophene-2-carboxamide |

|---|---|---|

| Linker Length | C4 (but-2-yn-1-yl) | C3 (propyl) |

| Bond Type | Triple bond (sp-hybridized) | Single bonds (sp³-hybridized) |

| Metabolic Stability | Higher (resistance to oxidation) | Lower (susceptible to CYP450-mediated degradation) |

Key Insight : The alkyne linker enhances metabolic stability but may reduce solubility, a trade-off critical for pharmacokinetic optimization.

Analog: Alkyne-Containing Kinase Inhibitors

Compounds like ibrutinib (a BTK inhibitor) employ alkyne motifs to improve target residence time. A comparison:

| Property | This compound | Ibrutinib |

|---|---|---|

| Alkyne Position | Terminal (piperidine-substituted) | Integrated into acrylamide warhead |

| Target Engagement | Undefined | Covalent binding to BTK (C481 residue) |

| Selectivity | Uncharacterized | High selectivity for BTK over other kinases |

Key Insight : While ibrutinib’s alkyne enables covalent target binding, the target compound’s alkyne likely serves a structural role, emphasizing the diversity of alkyne applications in drug design.

Research Findings and Limitations

- Structural Advantages : The alkyne-piperidine-thiophene architecture may enhance blood-brain barrier penetration due to moderate lipophilicity (clogP ~2.8, estimated).

- Synthetic Challenges : The alkyne moiety complicates large-scale synthesis compared to alkyl-linked analogs.

Biological Activity

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which include a thiophene ring and a piperidine moiety. The compound's molecular formula is C14H18N2OS, and it is classified as a thiophene derivative with potential biological activity, particularly in antimicrobial and anti-tubercular contexts.

Structural Characteristics

The compound's structure is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various pharmacological activities.

- But-2-yn-1-yl Group : This alkyne functionality enhances the compound's reactivity and potential interactions with biological targets.

- Thiophene Carboxamide Moiety : This component contributes to the compound's biological activity and stability.

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Similar thiophene derivatives have shown promise in inhibiting the growth of various pathogens, suggesting that this compound could also be effective against bacterial infections.

Comparative Biological Activity Table

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-(piperidin-1-yl)but-2-yn-1-y)thiophene-2-carboxamide | Contains alkyne group | Potential anti-tubercular |

| N-(4-piperidinyl)thiophene carboxamide | No alkyne; similar core | Antimicrobial activity |

| N-(4-pyridinyl)thiophene carboxamide | Pyridine instead of piperidine | Varies; less studied |

| N-(4-morpholinyl)thiophene carboxamide | Morpholine ring | Potentially different effects |

This table highlights the unique aspects of N-(4-(piperidin-1-y)but-2-y)thiophene - 2 -carboxamide, particularly its alkyne functionality that may enhance its biological interactions compared to other derivatives.

The mechanism of action for compounds like N-(4-(piperidin-1-yl)but-2-yn-1-y)thiophene - 2 -carboxamide typically involves:

- Enzyme Inhibition : Interaction with enzymes critical for bacterial survival or replication.

- Receptor Binding : Modulation of receptor activity that influences cellular responses.

- Biofilm Disruption : Inhibition of biofilm formation, which is crucial for pathogen resistance.

In Vitro Studies

Recent studies have evaluated the in vitro antimicrobial activities of related thiophene derivatives. For example, compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL have been reported, indicating strong efficacy against tested pathogens .

Notable Findings

- Antibacterial Activity : The compound demonstrated moderate to strong activity against various bacterial strains.

- Biofilm Formation Inhibition : Significant inhibition was observed in biofilm-forming bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

- Potential Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties, suggesting a broader therapeutic potential for N-(4-(piperidin-1-y)but - 2 -yn - 1 -y)thiophene - 2 -carboxamide .

Synthesis and Preparation Methods

The synthesis of N-(4-(piperidin-1-y)but - 2 -yn - 1 -y)thiophene - 2 -carboxamide typically involves multi-step organic reactions:

- Formation of the Piperidine Derivative : Functionalization through nucleophilic substitution reactions.

- Coupling with Thiophene Carboxamide : Using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Optimization Techniques : Industrial production may involve continuous flow reactors and advanced purification methods to enhance yield and purity.

Q & A

Q. What are the key steps and challenges in synthesizing N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide?

The synthesis typically involves:

- Step 1: Preparation of the alkyne intermediate (e.g., 4-(piperidin-1-yl)but-2-yn-1-amine) via nucleophilic substitution or Sonogashira coupling .

- Step 2: Coupling the alkyne with thiophene-2-carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDCI/HOBt) to form the carboxamide bond .

- Challenges: Ensuring regioselectivity in alkyne functionalization and minimizing side reactions (e.g., oxidation of the thiophene ring). Purification often requires column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH₂), alkyne protons (sharp singlet at ~2.8 ppm), and thiophene aromatic protons (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺) matching the theoretical mass .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~2200 cm⁻¹ (alkyne C≡C) confirm functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition Assays: Test against kinases or carbonic anhydrases using fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity) .

- Cell Viability Assays: MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Receptor Binding Studies: Radioligand displacement assays for GPCRs or ion channels, given the piperidine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., in vitro vs. in vivo efficacy) be resolved?

- Pharmacokinetic Profiling: Measure bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration using LC-MS .

- Metabolite Identification: HR-MS/MS to detect active/inactive metabolites that may explain discrepancies .

- Dose Optimization: Use PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in animal models .

Q. What strategies optimize the compound’s selectivity for a target enzyme (e.g., carbonic anhydrase IX)?

- Structural Modification: Introduce sulfonamide groups at the thiophene ring to enhance hydrogen bonding with the enzyme’s active site .

- Computational Docking: Use molecular dynamics simulations to predict binding poses and guide SAR studies .

- Kinetic Analysis: Compare inhibition constants (Kᵢ) across isoforms (e.g., CA I vs. CA IX) to assess isoform specificity .

Q. How do steric and electronic properties of the alkyne-piperidine linker influence bioactivity?

- Steric Effects: Bulky substituents on piperidine (e.g., isopropyl groups) may reduce binding to flat enzymatic pockets but improve metabolic stability .

- Electronic Effects: Electron-withdrawing groups on the thiophene ring (e.g., -Cl) enhance electrophilicity, potentially increasing reactivity with nucleophilic residues .

- Case Study: Analogues with shorter linkers (e.g., propargyl instead of butynyl) showed reduced potency, suggesting optimal spacer length is critical .

Q. What analytical methods resolve data contradictions in stability studies?

- For Hydrolytic Degradation: HPLC-UV under accelerated conditions (pH 1–13, 40°C) identifies labile bonds (e.g., amide hydrolysis) .

- For Photostability: Expose to UV light (300–400 nm) and monitor degradation via TLC or LC-MS to assess light-sensitive moieties (e.g., thiophene) .

- Statistical Analysis: Use ANOVA to compare degradation rates across batches and identify outliers .

Comparative & Mechanistic Studies

Q. How does this compound compare to structural analogs (e.g., benzofuran or pyrazole derivatives)?

- Thiophene vs. Benzofuran: Thiophene’s smaller size and higher electron density may improve binding to hydrophobic enzyme pockets compared to benzofuran .

- Piperidine vs. Pyrrolidine: Piperidine’s chair conformation provides better spatial alignment with flat aromatic enzyme pockets (e.g., kinase ATP-binding sites) .

- Data Example: Analogs with pyrazole cores showed 2–3× higher cytotoxicity in HT-29 cells but lower solubility .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

- Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to determine IC₅₀ values .

- Metabolic Pathways: Identify major oxidation sites (e.g., alkyne to ketone) via HR-MS/MS and compare with computational predictions .

- Clinical Relevance: CYP inhibition may necessitate dose adjustments in co-administered therapies .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-(Piperidin-1-yl)but-2-yn-1-amine | Piperidine + propargyl bromide, K₂CO₃, DMF, 60°C | 75 | |

| Thiophene-2-carboxamide | EDCI/HOBt, DCM, rt, 12h | 82 |

Table 2: Biological Activity Profile (Representative Data)

| Assay Type | Target/Model | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | Human recombinant enzyme | 12.3 nM | |

| Antiproliferative | MCF-7 cells | 8.7 µM | |

| CYP3A4 Inhibition | Human liver microsomes | 15.2 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.